1-(Azetidin-3-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
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Overview
Description
1-(Azetidin-3-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a heterocyclic compound that features both azetidine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azetidin-3-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method involves the initial formation of the azetidine ring, followed by the introduction of the pyrimidine moiety. The starting materials often include azetidin-3-ylmethyl derivatives and pyrimidine precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
1-(Azetidin-3-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives .
Scientific Research Applications
1-(Azetidin-3-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 3-(Prop-1-en-2-yl)azetidin-2-ones
- 1-(Azetidin-3-ylmethyl)-3,5-dimethyl-1H-pyrazole dihydrochloride
Uniqueness
1-(Azetidin-3-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is unique due to its specific combination of azetidine and pyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H10N4O2 |
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Molecular Weight |
206.20 g/mol |
IUPAC Name |
1-(azetidin-3-ylmethyl)-2,4-dioxopyrimidine-5-carbonitrile |
InChI |
InChI=1S/C9H10N4O2/c10-1-7-5-13(4-6-2-11-3-6)9(15)12-8(7)14/h5-6,11H,2-4H2,(H,12,14,15) |
InChI Key |
ZPPXJUIOYYJAFB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)CN2C=C(C(=O)NC2=O)C#N |
Origin of Product |
United States |
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